
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is a chemical compound with the CAS Number: 1512107-90-2 . It has a molecular weight of 206.29 and its IUPAC name is N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is 1S/C11H18N4/c1-2-15(9-5-3-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3,(H2,12,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine has a molecular weight of 206.29 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure is a key intermediate in the production of pyridopyrimidine derivatives, which are present in several therapeutic drugs . For example, it can be used to synthesize compounds similar to palbociclib , a breast cancer medication developed by Pfizer, and dilmapimod , which has potential activity against rheumatoid arthritis .
Biological Activity Research
Researchers utilize N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine to study its biological activity. It’s particularly valuable in the investigation of N-heterocycles, which are known for their therapeutic potential. The compound’s role in the development of new therapies is backed by numerous publications and clinical trials .
Safety and Hazards
The safety information for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-N-cyclopentyl-4-N-ethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-15(9-5-3-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGHXHLXMREDNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

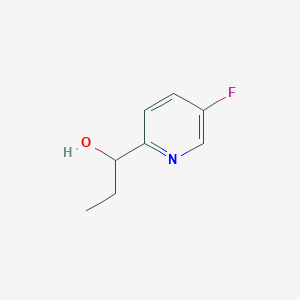


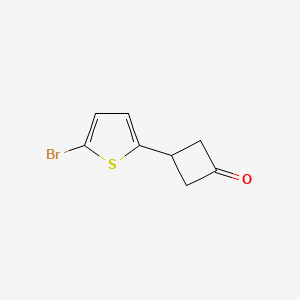
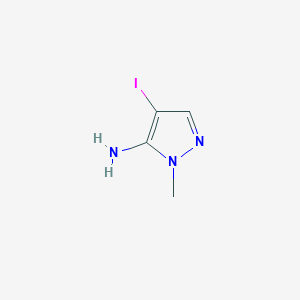
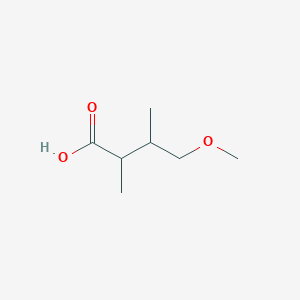
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
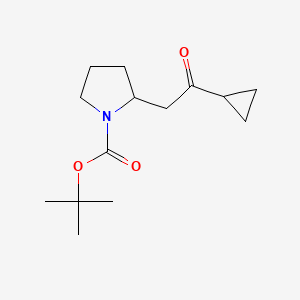
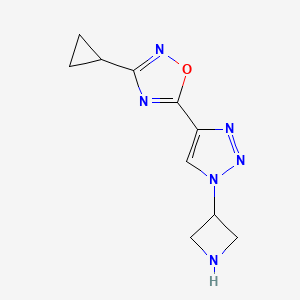

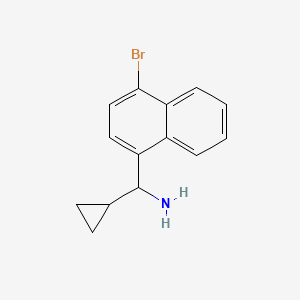
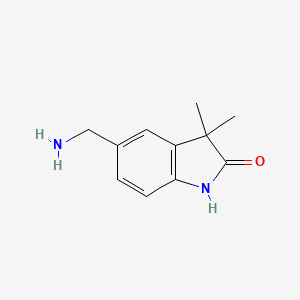
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)